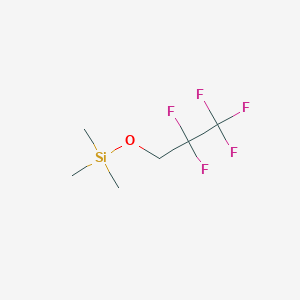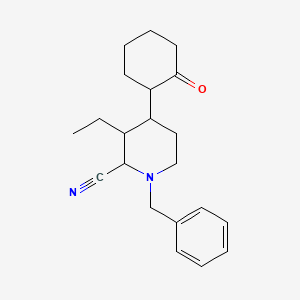
4-Amino-N-(diphenylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(diphenylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an amino group and a diphenylmethyl group attached to the benzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(diphenylmethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and rapid reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. The process may also involve continuous flow microreactor systems to enhance reaction kinetics and product yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(diphenylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like NBS and conditions involving free radical mechanisms are common for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated derivatives.
Applications De Recherche Scientifique
4-Amino-N-(diphenylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 4-Amino-N-(diphenylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For instance, it may inhibit certain kinases or proteases, affecting signal transduction pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine: Used to treat inflammatory conditions and has a similar benzamide structure.
Procainamide: An antiarrhythmic medication with a benzamide core structure.
N-(3-Amino-4-methylphenyl)benzamide: A crucial building block in drug synthesis.
Uniqueness
4-Amino-N-(diphenylmethyl)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89399-19-9 |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-amino-N-benzhydrylbenzamide |
InChI |
InChI=1S/C20H18N2O/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,21H2,(H,22,23) |
Clé InChI |
VMPPYHNPCBHDHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


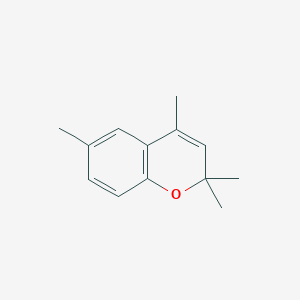
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
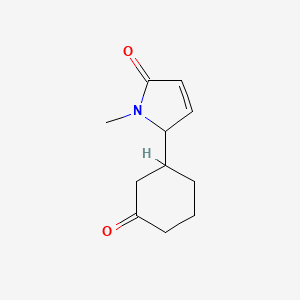
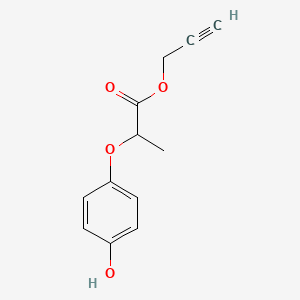
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
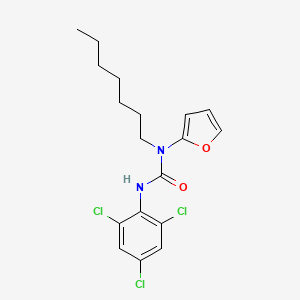
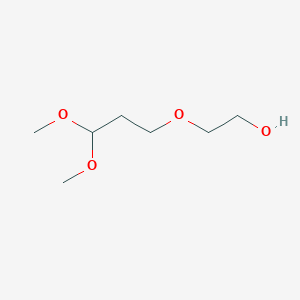
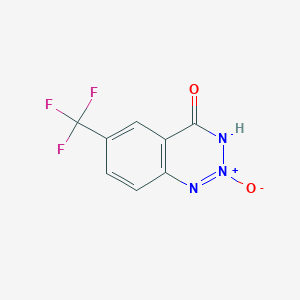

![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)

![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
